N-(4-anilinophenyl)-3-oxobutanamide
Overview
Description
N-(4-anilinophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-3-oxobutanamide typically involves the reaction of 4-anilinophenylamine with acetic anhydride. The process can be summarized as follows:
Reactants: 4-anilinophenylamine and acetic anhydride.
Catalyst: A suitable catalyst such as sulfuric acid or phosphoric acid.
Procedure: The reactants are mixed in an organic solvent, and the catalyst is added. The mixture is stirred and heated to promote the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-anilinophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(4-anilinophenyl)-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is used in the synthesis of polymers and as a stabilizer in rubber production.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-3-oxobutanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as diguanylate cyclases, which play a role in bacterial biofilm formation.
Pathways Involved: By inhibiting these enzymes, the compound reduces the levels of cyclic di-GMP, a signaling molecule, thereby disrupting biofilm formation and bacterial communication.
Comparison with Similar Compounds
N-(4-anilinophenyl)benzamide: Shares structural similarities but differs in the functional group attached to the phenyl ring.
4-(4-substituted-anilino)quinoline derivatives: These compounds also contain an aniline group and are studied for their anticancer properties.
Uniqueness: N-(4-anilinophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its applications in diverse fields make it a compound of significant interest.
Properties
IUPAC Name |
N-(4-anilinophenyl)-3-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)11-16(20)18-15-9-7-14(8-10-15)17-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDNWMNOFWGGOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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